![molecular formula C20H25N3 B12343954 4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine](/img/structure/B12343954.png)
4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine is a complex organic compound with the molecular formula C20H25N3 and a molecular weight of 307.43 g/mol . This compound features a unique structure that includes a piperazine ring attached to a dibenzoannulene system, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine involves multiple steps. One common method starts with the preparation of the dibenzoannulene core, which can be synthesized through a series of cyclization reactions involving aromatic aldehydes and ketones . The piperazine ring is then introduced through nucleophilic substitution reactions, typically using piperazine and appropriate halogenated intermediates . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with active sites, while the dibenzoannulene system can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine include:
5,6,7,12-Tetrahydrodibenzo[a,d]cyclooctene: Shares the dibenzoannulene core but lacks the piperazine ring.
5,6,11,12-Tetrahydrodibenzo[b,f][1,4]diazocine: Contains a similar ring system but with different substituents.
6-substituted 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctenes: Variants with different substituents on the dibenzoannulene core. The uniqueness of 4-(5,6,7,12-Tetrahydrodibenzoannulen-12-yl)piperazin-1-amine lies in its combination of the piperazine ring and the dibenzoannulene system, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H25N3 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
4-(2-tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaenyl)piperazin-1-amine |
InChI |
InChI=1S/C20H25N3/c21-23-14-12-22(13-15-23)20-18-10-3-1-6-16(18)8-5-9-17-7-2-4-11-19(17)20/h1-4,6-7,10-11,20H,5,8-9,12-15,21H2 |
InChI-Schlüssel |
RWWGKHDGPQIAIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C3C1)N4CCN(CC4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B12343876.png)
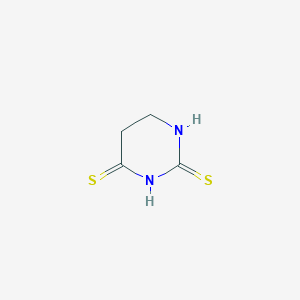
![3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one](/img/structure/B12343906.png)
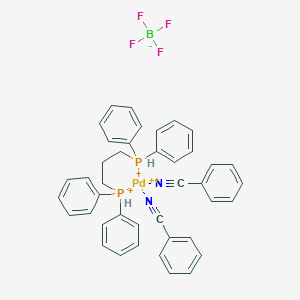
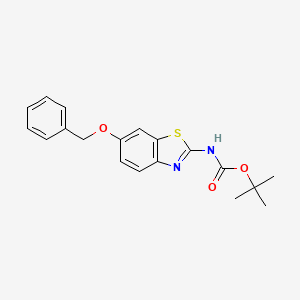

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B12343932.png)
![1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343937.png)
![11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343952.png)
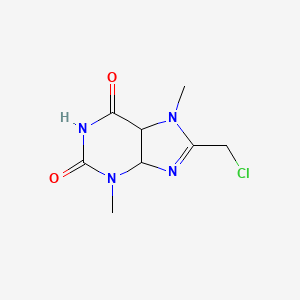
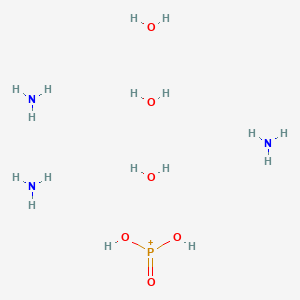
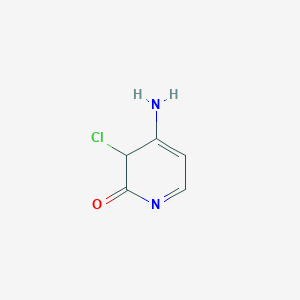
![3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid](/img/structure/B12343966.png)
![2-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12343969.png)
